Diethyl(piperidin-4-ylmethyl)amine

Description

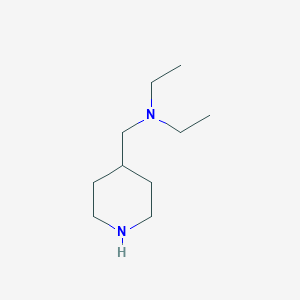

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116905-90-9 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Diethyl Piperidin 4 Ylmethyl Amine and Its Analogues

Conventional and Modern Approaches to Piperidine (B6355638) Ring Formation

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. researchgate.net Its synthesis has been the subject of extensive research, leading to a diverse array of methodologies.

Reductive Amination Strategies for Tertiary Amine Synthesis

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability. nih.govmasterorganicchemistry.com This method is particularly powerful for creating tertiary amines by reacting a secondary amine with a ketone or aldehyde in the presence of a reducing agent. ck12.orgnih.gov The reaction typically proceeds through the in-situ formation of an enamine or an iminium ion, which is then reduced to the corresponding amine. youtube.com

For the synthesis of Diethyl(piperidin-4-ylmethyl)amine, a direct reductive amination could be envisioned between a protected 4-piperidinecarboxaldehyde and diethylamine (B46881). The initial condensation would form an enamine or iminium ion, which is subsequently reduced. A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Formula | Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, but can also reduce the starting aldehyde/ketone. youtube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls; toxicity of cyanide byproducts is a concern. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selective, non-toxic, and highly effective; often the reagent of choice. masterorganicchemistry.com |

This strategy is highly modular, allowing for the synthesis of a wide range of analogues by varying the secondary amine or the substituted piperidine precursor. nih.gov

Nucleophilic Substitution Routes in C-N Bond Construction

The formation of carbon-nitrogen (C-N) bonds via nucleophilic substitution is a fundamental transformation in organic synthesis. whiterose.ac.uk In the context of this compound, this approach would involve the reaction of diethylamine, acting as the nucleophile, with a piperidine-4-ylmethyl electrophile bearing a suitable leaving group (e.g., a halide or a tosylate).

The synthesis would begin with a piperidine ring already functionalized at the 4-position, for instance, with a hydroxymethyl group. This alcohol can be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a bromide (using PBr₃ or CBr₄/PPh₃). Subsequent reaction with an excess of diethylamine would displace the leaving group to form the target tertiary amine. This bimolecular nucleophilic substitution (Sₙ2) reaction is a robust and well-established method for constructing C-N bonds. whiterose.ac.uk The efficiency of the reaction depends on the nature of the leaving group and the steric hindrance around the electrophilic carbon.

Intramolecular Cyclization Protocols for Piperidine Ring Assembly

Intramolecular cyclization offers a powerful strategy for constructing the piperidine ring from an acyclic precursor. nih.gov This approach involves a single molecule containing both the nitrogen nucleophile and an electrophilic center, which react to form the cyclic structure. nih.gov The key challenge is achieving high stereo- and regioselectivity. nih.gov

Several intramolecular strategies can be employed:

Aza-Michael Addition: An amine can undergo a conjugate addition to an α,β-unsaturated carbonyl or nitrile within the same molecule to form a piperidine ring.

Reductive Cyclization: The reductive cyclization of dioximes, formed from the double Michael addition of a primary amine to nitrosoalkenes, can produce piperazine (B1678402) rings and is conceptually adaptable to piperidine synthesis. mdpi.com

Cyclization of Amino Alcohols: A common method involves the cyclization of an amino alcohol. The hydroxyl group is first converted into a good leaving group, which is then displaced by the intramolecular amine nucleophile. organic-chemistry.org

Radical Cyclization: Radical reactions can also be used, for example, in the cyclization of unsaturated N-chloroamines or other suitable radical precursors.

These methods are particularly useful for creating highly substituted or stereochemically complex piperidines, as the stereochemistry of the acyclic precursor can often be translated into the cyclic product. nih.gov

Multicomponent Reactions, Including Mannich-Type Processes, for Substituted Piperidines

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.orgnih.gov

The Mannich reaction and its variants are classic examples of MCRs used for piperidone synthesis, which are versatile precursors to piperidines. chemrevlett.com A typical one-pot synthesis of a substituted 4-piperidone (B1582916) involves the condensation of an aldehyde, a primary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a β-ketoester or two equivalents of a ketone. chemrevlett.comrsc.org The resulting piperidone can then be further functionalized. For instance, the carbonyl group can be reduced and the side chain for this compound can be introduced via subsequent steps. The development of stereoselective MCRs has further expanded the utility of this approach for creating complex, chiral piperidine scaffolds. rsc.org

Transition Metal-Catalyzed Syntheses of Aminoalkyl Piperidines

Transition metal catalysis has revolutionized organic synthesis, enabling reactions that are otherwise difficult or impossible. Palladium-catalyzed reactions, in particular, have become indispensable tools for C-C and C-N bond formation.

Palladium-Catalyzed Functionalization of Piperidine Scaffolds

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct derivatization of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov This approach allows for the conversion of a C-H bond on the piperidine ring directly into a C-C or C-N bond.

The reaction often requires a directing group on the piperidine nitrogen to position the palladium catalyst near a specific C-H bond, ensuring regioselectivity. acs.orgnih.gov For instance, an N-aryl or N-picolinamide directing group can facilitate the arylation or alkylation of the C4 position of the piperidine ring. acs.org While direct introduction of a diethylaminomethyl group via this method is challenging, one could introduce a functional group handle, such as an allyl or aryl group, which can then be converted to the desired side chain in subsequent steps. For example, a C-H arylation with an iodo-benzaldehyde derivative could install a precursor aldehyde at the C4 position, setting the stage for a final reductive amination step. nih.gov This transannular approach leverages the coordination of the amine to the metal to achieve selective functionalization at remote sites. nih.gov

Table 2: Summary of Synthetic Approaches

| Method | Key Transformation | Typical Reagents | Advantages |

|---|---|---|---|

| Reductive Amination | R₂C=O + R'₂NH → R₂CH-NR'₂ | NaBH(OAc)₃, H₂/Pd-C | High efficiency, modular, good functional group tolerance. masterorganicchemistry.comnih.gov |

| Nucleophilic Substitution | R-X + R'₂NH → R-NR'₂ | Diethylamine, 4-(halomethyl)piperidine | Straightforward, well-established. whiterose.ac.uk |

| Intramolecular Cyclization | Acyclic precursor → Piperidine ring | Acid/Base catalysts, reducing agents | Access to complex stereochemistries. nih.gov |

| Multicomponent Reactions | A + B + C → Substituted Piperidine | Aldehydes, amines, ketones | High convergence, rapid complexity generation. frontiersin.org |

| Pd-Catalyzed C-H Functionalization | C-H → C-C or C-N | Pd catalyst, directing group, oxidant | High selectivity, late-stage functionalization. nih.govacs.org |

Molybdenum-Catalyzed Regioselective Amination Reactions

Molybdenum catalysts have emerged as valuable tools in the synthesis of amines, offering novel pathways for C-N bond formation. nih.govresearchgate.net A notable application is the direct amination of boronic acids with nitro compounds, facilitated by a dioxomolybdenum(VI) catalyst in the presence of triphenylphosphine (B44618) as a reductant. nih.govresearchgate.net This method is scalable, tolerant of air and moisture, and exhibits high chemoselectivity, accommodating both aliphatic and aromatic nitro compounds. nih.gov Importantly, it demonstrates orthogonality to other amine synthesis methods by tolerating functional groups like aryl halides and carbonyls. nih.govresearchgate.net

Another significant advancement is the molybdenum(VI)-catalyzed dehydrative cyclization, a biomimetic approach that offers high selectivity and functional group tolerance. nih.gov This method is particularly attractive for its mild reaction conditions and the fact that water is the only byproduct. nih.gov The catalyst system, often a Mo(VI) dioxide complex stabilized by picolinic acid ligands, has proven effective in the cyclization of N-benzoyl dipeptides containing N-terminal cysteine, even tolerating sensitive protecting groups like Fmoc. nih.gov While direct examples for the synthesis of this compound using molybdenum catalysis are not explicitly detailed in the reviewed literature, these methodologies present a promising avenue for its regioselective synthesis. For instance, a strategy could involve the molybdenum-catalyzed amination of a suitably functionalized piperidine precursor.

Exploration of Other Metal Catalysts (e.g., Cobalt, Rhodium, Gold, Nickel) in Amine and Heterocycle Synthesis

A diverse range of transition metal catalysts, including cobalt, rhodium, gold, and nickel, have been successfully employed in the synthesis of piperidine derivatives, showcasing the versatility of these metals in constructing N-heterocycles. nih.gov

Cobalt: Cobalt catalysts are effective for the [2+2+2] cycloaddition of diynes with nitriles to produce α-fluoroalkylated pyridines, which are precursors to piperidines. nih.gov This method is advantageous due to the low cost and low toxicity of cobalt. nih.gov Cobalt complexes have also been used in the cross-coupling of piperidines with Grignard reagents and in the synthesis of proline and 2-piperidinecarboxylic acid derivatives. amanote.comthieme-connect.com Furthermore, cobalt(II) catalysts facilitate the radical intramolecular cyclization of linear amino-aldehydes to yield various piperidines. researchgate.net

Rhodium: Rhodium catalysts are particularly effective for the asymmetric synthesis of piperidines. thieme-connect.comox.ac.uk For instance, a rhodium(I)-chiral diene complex can catalyze an addition-carbocyclization cascade to produce polyfunctionalized chiral piperidines with excellent control over stereochemistry. thieme-connect.com Rhodium has also been utilized in the hydrogenation of pyridine (B92270) derivatives to piperidines under mild conditions. nih.gov Mechanistic studies have provided insights into rhodium-catalyzed acylnitrene transfer reactions, which are relevant for C-H amination. youtube.com Dirhodium tetracarboxylate catalysts have shown high enantio- and diastereoselectivity in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a related heterocyclic system. acs.org

Gold: Gold(I) complexes catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond to form substituted piperidines. nih.govmdpi.com Gold catalysis has also been applied in the annulation of N-allenamides with alkene-tethered oxime ethers to directly assemble piperidine structures. ajchem-a.com

Nickel: Nickel-catalyzed [4+2] cycloaddition of 3-azetidinone and alkynes provides a direct route to substituted piperidones, which can be further functionalized. nih.gov This method offers a broad substrate scope and excellent yields and regioselectivity. nih.gov Nickel catalysts with chiral P-O ligands have also been used for the intramolecular hydroalkenylation of 1,6-ene-dienes to prepare six-membered N-heterocycles. mdpi.com Additionally, nickel complexes can catalyze the cyclization of dialdehydes with amines to form piperidines. youtube.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact of chemical processes by focusing on aspects such as solvent choice, catalyst recyclability, and waste minimization. nih.govresearchgate.net

Solvent-free synthesis is a key principle of green chemistry, as it eliminates the use of often hazardous and polluting organic solvents. jocpr.com Several methods for the synthesis of piperidine and related heterocycles have been developed under solvent-free conditions. researchgate.netyoutube.com For instance, the condensation of substituted hydroxy naphthyl ketone with iodo anilines to form imines can be achieved through a grinding technique without any solvent. jocpr.com Microwave synthesis has also been employed for the solvent-free preparation of piperidine derivatives. researchgate.net Another approach involves ball milling, which has been used for the solvent-free addition of amines to dialkylacetylendicarboxylates or alkylpropiolates, achieving quantitative conversion in minutes without a catalyst. organic-chemistry.org

The development of recyclable catalysts is crucial for sustainable chemical synthesis. ajchem-a.comrsc.org In the context of piperidine synthesis, several recyclable catalytic systems have been reported. For example, a poly(L-proline-co-piperidine) catalyst has been developed for the condensation of acetone (B3395972) to produce mesityl oxide, and this catalyst can be recycled. rsc.orgrsc.org Similarly, a water-soluble and recyclable bis[(l)prolinate-N,O]Zn catalyst has been used for various organic transformations, including those that could be adapted for piperidine synthesis. mdpi.com Magnetically recyclable silver nanocatalysts have also been employed for the clean preparation of propargylamines, which are precursors to some piperidine derivatives. ajchem-a.com The use of catalysts supported on materials like silica (B1680970) or polymers facilitates their recovery and reuse, as demonstrated in copper-catalyzed reactions for propargylamine (B41283) synthesis. ajchem-a.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Syntheses with high atom economy minimize the generation of waste. primescholars.com Multi-component reactions are a prime example of atom-economical processes, as they combine several reactants in a single step to form a complex product, often with minimal byproducts. researchgate.netmdpi.com The one-pot, five-component synthesis of highly functionalized piperidines using an indium(III) chloride catalyst is a notable example of a pot, atom, and step economic (PASE) approach. researchgate.netcore.ac.uk Similarly, the ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols is an atom-economical route to nitrogen heterocycles. organic-chemistry.org The use of deep eutectic solvents (DESs) can also contribute to waste minimization as they can act as both the solvent and catalyst, and are often recyclable. mdpi.com

The choice of solvents and reagents plays a significant role in the environmental footprint of a synthetic process. mdpi.com Green chemistry encourages the use of non-toxic, biodegradable, and recyclable solvents. mdpi.com Deep eutectic solvents (DESs) have emerged as promising environmentally benign alternatives to traditional organic solvents for amine synthesis. mdpi.com They are characterized by low volatility, high thermal stability, and can be recycled. mdpi.com Water is another excellent green solvent, and several syntheses of piperidine derivatives have been successfully carried out in aqueous media. nih.govmdpi.com For example, a one-pot multicomponent reaction for highly functionalized piperidines has been developed using sodium lauryl sulfate (B86663) as a catalyst in water at room temperature. mdpi.com The use of bio-based solvents like Cyrene™ also represents a move towards more sustainable chemical processes. rsc.org In terms of reagents, the use of nitroarenes as nitrogen sources in amination reactions is being explored as a potentially more sustainable alternative to anilines, which are often derived from the hydrogenation of nitroarenes. researchgate.net

Interactive Data Table: Overview of Catalytic Systems in Piperidine Synthesis

| Catalyst Type | Metal | Reaction Type | Key Features |

| Dioxomolybdenum(VI) | Molybdenum | Direct Amination | Tolerant of air/moisture, high chemoselectivity. nih.gov |

| Cobalt(II) | Cobalt | [2+2+2] Cycloaddition | Low cost, low toxicity, good for pyridine precursors. nih.gov |

| Rhodium(I)-Diene | Rhodium | Asymmetric Cascade | Excellent stereochemical control. thieme-connect.com |

| Gold(I) | Gold | Oxidative Amination | Forms substituted piperidines from alkenes. nih.govmdpi.com |

| Nickel(0)-Phosphine | Nickel | [4+2] Cycloaddition | Broad scope, excellent yields for piperidones. nih.gov |

Reactivity and Mechanistic Studies of Diethyl Piperidin 4 Ylmethyl Amine

Fundamental Reactivity Patterns of Tertiary Amines within Saturated Heterocycles

The reactivity of tertiary amines within saturated heterocycles like piperidine (B6355638) is largely dictated by the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic. uomustansiriyah.edu.iq The cyclic nature of these amines, however, introduces unique steric and stereoelectronic effects that distinguish their reactivity from acyclic counterparts.

Saturated heterocyclic amines are generally more nucleophilic than their acyclic analogues. almerja.com This is attributed to the constrained ring structure which "ties back" the alkyl substituents, reducing steric hindrance around the nitrogen's lone pair and facilitating its attack on electrophiles. almerja.com For instance, the rate of reaction of quinuclidine, a bridged piperidine, with methyl iodide is significantly faster than that of triethylamine. almerja.com

The basicity of simple alkylamines is quite similar, with pKa values for their conjugate acids typically falling within the 10-11 range. uomustansiriyah.edu.iq The introduction of a heteroatom into the ring can influence this basicity through inductive effects. For example, the presence of an oxygen atom in morpholine (B109124) reduces its nucleophilicity compared to piperidine due to the electron-withdrawing nature of oxygen. masterorganicchemistry.com

The conformation of the piperidine ring also plays a crucial role in its reactivity. Like cyclohexane, piperidine predominantly adopts a chair conformation. This can exist as two distinct chair conformers, with the substituent on the nitrogen atom being either axial or equatorial. The equatorial conformation is generally more stable. wikipedia.org

C-H Functionalization Strategies Adjacent to the Nitrogen Atom (β-C-H and γ-C-H)

Direct functionalization of C-H bonds offers an efficient and atom-economical approach to modifying molecular scaffolds. In the context of piperidines, the C-H bonds adjacent to the nitrogen atom present distinct reactivity profiles.

β-C-H Functionalization:

The C-H bonds at the β-position (C3 and C5) of the piperidine ring are electronically deactivated towards certain reactions like carbene C-H insertions due to the inductive electron-withdrawing effect of the nitrogen atom. nih.govresearchgate.net However, strategies have been developed to achieve β-functionalization. One approach involves the formation of enamine or enamide intermediates. researchgate.net For instance, the oxidation of tertiary cyclic amines can generate endocyclic enamines, which can then react with suitable electrophiles at the β-position. researchgate.net Another strategy involves the use of a borane-based Lewis acid, B(C₆H₅)₃, which can abstract a proton from the C-H bond adjacent to the nitrogen to form an iminium ion, which then deprotonates to an enamine. researchgate.net

γ-C-H Functionalization:

The C-H bonds at the γ-position (C4) are sterically more accessible and less electronically deactivated than the β-positions. nih.gov Site-selective C-H functionalization at the C4 position can be achieved by overriding the electronic preference for the α-position (C2) through the use of specific catalysts and nitrogen-protecting groups. nih.govnih.gov For example, rhodium-catalyzed C-H functionalization of N-α-oxoarylacetyl-piperidines has been shown to selectively produce 4-substituted analogues. nih.govnih.gov

| Position | Reactivity Profile | Example Strategy | Reference |

|---|---|---|---|

| β (C3) | Electronically deactivated | Formation of enamine intermediates | researchgate.net |

| γ (C4) | Sterically accessible, less electronically deactivated | Rhodium-catalyzed functionalization of N-α-oxoarylacetyl-piperidines | nih.govnih.gov |

Investigation of Nucleophilic and Electrophilic Characteristics of the Amine Moiety

The amine moiety in diethyl(piperidin-4-ylmethyl)amine, being a tertiary amine, exhibits both nucleophilic and electrophilic characteristics, which can be modulated and exploited in various chemical transformations.

Nucleophilic Character:

The lone pair of electrons on the nitrogen atom is the primary source of its nucleophilicity. uomustansiriyah.edu.iq As discussed earlier, saturated heterocyclic amines like piperidine are generally more nucleophilic than their acyclic counterparts due to reduced steric hindrance. almerja.com The nucleophilicity generally follows the trend: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com Tertiary amines, while more basic, can be more or less nucleophilic than secondary amines depending on steric factors. masterorganicchemistry.com The high nucleophilicity of the piperidine ring is utilized in various reactions, including the formation of enamines from ketones. wikipedia.org

Electrophilic Character:

While the amine itself is nucleophilic, it can be converted into an electrophilic species. A key strategy involves the in-situ formation of an iminium ion from the parent amine. nii.ac.jpacs.org This transformation effectively switches the reactivity of the piperidine scaffold. For instance, iminium ions generated from carbohydrate-derived piperidines can act as electrophiles, reacting with nucleophiles at the C2 position. nii.ac.jp This electrophilic nature is crucial for the synthesis of polyoxy-functionalized piperidine derivatives. nii.ac.jpacs.org

| Characteristic | Origin | Example Application | Reference |

|---|---|---|---|

| Nucleophilic | Nitrogen lone pair | Enamine formation | wikipedia.org |

| Electrophilic | In-situ formation of iminium ion | Reaction with nucleophiles at C2 | nii.ac.jpacs.org |

Elucidation of Reaction Mechanisms for Transformations Involving this compound Scaffolds

Understanding the reaction mechanisms is paramount for controlling the outcome and optimizing the conditions of chemical transformations. For piperidine derivatives, mechanistic studies have shed light on various reactions, including C-H functionalization and cyclization reactions.

In photoredox-catalyzed α-amino C-H arylation of piperidine derivatives, a proposed mechanism involves an initial electron transfer from the piperidine to the excited-state photocatalyst. acs.orgnih.gov This generates a radical cation intermediate, which then undergoes deprotonation to form an α-amino radical. This radical subsequently couples with an aryl radical anion, followed by rearomatization to yield the α-arylated piperidine product. acs.orgnih.govencyclopedia.pub Spectroscopic studies have been instrumental in observing the electron transfer processes and the formation of radical intermediates. acs.orgnih.gov

For intramolecular C-H amination reactions to form piperidines, mechanistic studies, including kinetic isotope effect experiments and computational analysis, have been conducted. acs.org In copper-catalyzed intramolecular C-H amination, the nature of the halide on the nitrogen of the amide substrate has been shown to significantly influence the reaction pathway. acs.org N-fluoro amides are often preferred over N-chloro amides due to more favorable reaction energetics. acs.org The mechanism can involve the generation of a Cu(II)-F species from the interaction of the Cu(I) catalyst with the fluorinated substrate. acs.org

The formation of piperidines through intramolecular cyclization can proceed via different pathways, often governed by Baldwin's rules. mdpi.com Radical-mediated cyclizations are a common strategy. For example, the cobalt-catalyzed cyclization of linear amino-aldehydes is proposed to proceed through a radical mechanism, though it can be competitive with a 1,5-hydrogen atom transfer process. mdpi.com

| Transformation | Key Mechanistic Steps | Investigative Tools | Reference |

|---|---|---|---|

| Photoredox α-C-H Arylation | Electron transfer, radical cation formation, deprotonation, radical coupling | Spectroscopy, transient absorption | acs.orgnih.gov |

| Copper-Catalyzed Intramolecular C-H Amination | Generation of Cu(II)-halide species, influence of N-halide on reaction pathway | Kinetic isotope effect, DFT calculations | acs.org |

| Radical-Mediated Cyclization | Radical formation, intramolecular cyclization, competitive H-atom transfer | Product analysis, mechanistic proposals | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of Diethyl Piperidin 4 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of Diethyl(piperidin-4-ylmethyl)amine. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and molecular framework can be assembled.

Unambiguous Assignment via ¹H NMR and ¹³C NMR

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the diethylamino group, the piperidine (B6355638) ring, and the methylene bridge. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group due to spin-spin coupling. Protons on the piperidine ring would present as complex multiplets, with axial and equatorial protons exhibiting different chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data are hypothetical and estimated for illustrative purposes.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperidine N-H | 1.5 - 2.5 | Broad Singlet | 1H |

| Diethylamino -CH₂- | 2.5 - 2.7 | Quartet | 4H |

| Piperidine C2/C6-H (axial/equatorial) | 2.9 - 3.1 / 2.4 - 2.6 | Multiplet | 4H |

| Methylene bridge -CH₂- | 2.3 - 2.5 | Doublet | 2H |

| Piperidine C3/C5-H (axial/equatorial) | 1.6 - 1.8 / 1.1 - 1.3 | Multiplet | 4H |

| Piperidine C4-H | 1.4 - 1.6 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data are hypothetical and estimated for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Diethylamino -CH₃ | 10 - 15 |

| Piperidine C3/C5 | 28 - 32 |

| Piperidine C4 | 35 - 40 |

| Diethylamino -CH₂- | 45 - 50 |

| Piperidine C2/C6 | 46 - 52 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To resolve ambiguities from one-dimensional spectra and confirm the complete bonding network, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl groups. It would also reveal the coupling network within the piperidine ring, connecting the protons at C2/C6 to those at C3/C5, and further to the proton at C4.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the protons of the methylene bridge and the C4 carbon of the piperidine ring, as well as the methylene carbons of the diethylamino group, thus confirming the connectivity of the entire side chain. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₀H₂₂N₂, corresponding to a monoisotopic mass of 170.1783 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the analyte. In positive ion mode, this compound is expected to be readily protonated at one of its basic nitrogen atoms. The ESI-MS spectrum would therefore be dominated by the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 171.18. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. unodc.org It serves as an excellent tool for assessing the purity of a sample of this compound and for confirming its identity. The sample is first vaporized and separated from any volatile impurities on a GC column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). Unlike the soft ESI method, EI is a high-energy technique that causes extensive and reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum, a unique fingerprint of the compound, can be compared against spectral libraries for identification. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atoms.

Table 3: Plausible Mass Fragments for this compound in GC-EI-MS Data are hypothetical and predicted based on chemical structure.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 98 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond between the methylene bridge and the piperidine ring (piperidin-4-ylmethyl cation) |

| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage next to the diethylamino nitrogen, loss of a C₅H₁₀N radical |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound, particularly within intricate biological or chemical matrices. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

In a typical LC-MS analysis of tertiary amines like this compound, a reversed-phase column, such as a C18 column, is often employed. nih.gov The mobile phase composition is critical for achieving optimal separation and ionization. A common approach involves a gradient elution using a mixture of an aqueous solution containing a modifier and an organic solvent like acetonitrile or methanol. acs.orgnih.gov The choice of modifier is crucial; acidic modifiers like formic acid can protonate the amine, enhancing its retention on the column and promoting ionization in the mass spectrometer. acs.orgwaters.com Conversely, basic mobile phases can be used to analyze the un-ionized form. waters.com

The mass spectrometer, often a triple quadrupole or an ion trap, provides detailed structural information. nih.govresearchgate.net Electrospray ionization (ESI) is a frequently used ionization technique for this class of compounds, typically in the positive ion mode, to generate the protonated molecular ion [M+H]+. nih.gov Subsequent tandem mass spectrometry (MS/MS) experiments involve the fragmentation of this precursor ion to produce a characteristic pattern of product ions, which serves as a molecular fingerprint for unambiguous identification and quantification, even at trace levels. researchgate.net The fragmentation patterns of compounds containing tertiary amine side chains often show ions representing the amine-containing residue. researchgate.net

Challenges in LC-MS analysis of tertiary amines can include peak tailing due to interactions with residual silanol groups on silica-based columns. researchgate.net Strategies to mitigate this include the use of end-capped columns or the addition of a competing amine, such as triethylamine, to the mobile phase. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are invaluable techniques for probing the vibrational modes of this compound, offering insights into its molecular structure and bonding.

The infrared spectrum of this compound is characterized by specific absorption bands that are indicative of its constituent functional groups.

Tertiary Amine: A key feature for tertiary amines is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region for primary and secondary amines. orgchemboulder.comwikieducator.orgwpmucdn.com The C-N stretching vibration of aliphatic tertiary amines typically appears as a weak to medium band in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Piperidine Ring: The piperidine ring exhibits several characteristic vibrations. The C-H stretching vibrations of the methylene groups in the ring are expected in the 2800-3000 cm⁻¹ region. vscht.cz The N-H stretching vibration of the piperidine ring itself would be expected around 3300 cm⁻¹, though this may be absent or shifted in the substituted compound. researchgate.net The C-H bending vibrations (scissoring and rocking) of the CH₂ groups typically appear in the 1400-1500 cm⁻¹ range. researchgate.net The ring itself can undergo "breathing" and other skeletal vibrations at lower frequencies. The conformation of the piperidine ring (chair or boat) can also influence the vibrational spectra. cdc.gov

The following table summarizes the expected characteristic IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong |

| C-N (Tertiary Amine) | Stretching | 1020-1250 | Weak to Medium |

| CH₂ (Piperidine) | Bending (Scissoring) | ~1450 | Medium |

| N-H (Piperidine) | Stretching | ~3300 (if protonated) | Medium, Broad |

| C-C (Ring) | Stretching | 1000-1200 | Weak |

To gain a more profound understanding of the vibrational spectrum, experimental IR and Raman data are often correlated with theoretical predictions from computational chemistry. amecj.com Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are commonly employed to calculate the vibrational frequencies of molecules. researchgate.net

These computational methods can predict the vibrational modes and their corresponding frequencies with a reasonable degree of accuracy. researchgate.net By comparing the calculated spectrum with the experimental one, a more definitive assignment of the observed absorption bands can be achieved. This correlation is particularly useful for complex molecules where vibrational modes may overlap or be difficult to assign empirically. The accuracy of these predictions can be enhanced by using appropriate basis sets and scaling factors. amecj.com Computational studies can also provide insights into the different conformations of the molecule and how these affect the vibrational spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For a piperidine derivative, X-ray crystallography can confirm the chair conformation of the piperidine ring, which is generally the most stable form. nih.govnih.gov It can also reveal the orientation of the diethylaminomethyl substituent on the ring (axial or equatorial). The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding (if a suitable hydrogen bond donor is present) and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. nih.govnih.gov

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The quality of the crystal structure is assessed by parameters such as the R-factor.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various samples. researchgate.net Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods. researchgate.net

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.net For tertiary amines, which are basic, the pH of the mobile phase is a critical parameter to control peak shape and retention. sielc.com Operating at a low pH can lead to protonation of the amine and potentially poor retention, while a mid-range pH might cause peak tailing due to interaction with residual silanols on the stationary phase. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be an effective strategy for the separation of tertiary amines. sielc.com

Detection methods that can be used for non-chromophoric amines include Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (as in LC-MS). researchgate.netresearchgate.net

To overcome the detection limitations of underivatized this compound, pre-column or post-column derivatization is often employed. Derivatization involves reacting the analyte with a reagent to form a derivative that has improved chromatographic properties and is more easily detectable. nih.gov

Several derivatizing agents are available for amines, each with its own advantages. For UV-Visible detection, reagents that introduce a chromophore are used. For fluorescence detection, a fluorophore is attached.

Common derivatizing agents for amines include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives. rsc.orgnih.govresearchgate.net It can also react with tertiary amines under certain conditions.

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with primary and secondary amines to produce fluorescent derivatives. rsc.orglibretexts.org

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govnih.govlibretexts.org

Benzoyl chloride: Reacts with primary and secondary amines to form benzoyl derivatives that can be detected by UV. nih.govscielo.br

The optimization of the derivatization reaction is crucial and involves controlling parameters such as pH, temperature, reaction time, and the concentration of the derivatizing agent to ensure complete and reproducible derivatization. nih.gov For instance, the derivatization of amines with dansyl chloride is typically carried out in a basic medium. rsc.org The stability of the resulting derivative is also an important consideration. researchgate.net

The following table provides an overview of common derivatization agents and their typical reaction conditions for amines:

| Derivatizing Agent | Target Amines | Detection Method | Typical Reaction Conditions |

| Dansyl chloride (DNS-Cl) | Primary, Secondary | Fluorescence, UV | Basic pH, room temperature |

| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary, Secondary | Fluorescence, UV | Basic pH, room temperature |

| o-Phthalaldehyde (OPA) | Primary | Fluorescence | Basic pH, room temperature, requires a thiol |

| Benzoyl chloride | Primary, Secondary | UV | Basic pH, room temperature |

Computational Chemistry and Molecular Modeling of Diethyl Piperidin 4 Ylmethyl Amine

Quantum Chemical Methods for Electronic Structure and Reactivity Studies

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of Diethyl(piperidin-4-ylmethyl)amine. These ab initio approaches solve the Schrödinger equation for a given molecular system, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a host of molecular properties can be predicted.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govarabjchem.org A smaller gap suggests higher reactivity. For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom and the piperidine ring, while the LUMO distribution depends on the specific substituents. researchgate.net

DFT also allows for the calculation of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, based on the conceptual framework of DFT, include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Represents the resistance to change in the electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These parameters are invaluable for predicting how this compound might interact with other chemical species. researchgate.netfigshare.com Furthermore, DFT can be employed to calculate thermodynamic properties such as the heat of formation, entropy, and heat capacity at different temperatures, providing insight into the compound's stability and behavior under various conditions. researchgate.netdntb.gov.ua

Below is a table of representative molecular properties for a substituted piperidine, calculated using DFT, which serves as an illustrative example for this compound.

Table 1: Predicted Molecular Properties of a Substituted Piperidine using DFT (Note: These are representative values for a similar molecule and not experimental data for this compound)

| Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | eV | Chemical reactivity/stability |

| Chemical Hardness (η) | 2.85 | eV | Resistance to charge transfer |

| Chemical Potential (μ) | -3.65 | eV | Electron escaping tendency |

| Electrophilicity Index (ω) | 2.34 | eV | Electrophilic nature |

| Dipole Moment | 2.1 | Debye | Molecular polarity |

While quantum methods are excellent for electronic properties, they can be computationally expensive for exploring the vast conformational space of flexible molecules. Molecular Mechanics (MM) offers a faster alternative by using a classical model of balls (atoms) and springs (bonds). nih.gov The energy of the molecule is calculated using a force field, which is a set of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions.

Building on MM, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.netmdpi.com By solving Newton's equations of motion for the atoms, MD simulations can track the conformational changes, vibrations, and rotations of the molecule, revealing how it explores its potential energy surface at a given temperature. acs.org For this compound, MD simulations can illustrate the flexibility of the side chain, the puckering of the piperidine ring, and potential intramolecular interactions, such as hydrogen bonding, that might stabilize certain conformations. researchgate.net

Structure-Property Relationship Investigations via Computational Approaches

A primary goal of molecular modeling is to establish relationships between a molecule's structure and its properties. For piperidine derivatives, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed. nih.govtandfonline.comnih.gov Although we are excluding pharmacological activity, the principles of QSAR can be applied to any measurable chemical or physical property.

Conformational Analysis of the Piperidine Ring and Diethylaminoalkyl Side Chain

The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.orgias.ac.in In this conformation, substituents can occupy either an axial or equatorial position. The 4-substituted piperidine ring in the title compound will exist in a conformational equilibrium between two chair forms. The chair conformer with the bulky (diethylaminomethyl) group in the more stable equatorial position is expected to be significantly favored over the conformer where it occupies the sterically hindered axial position.

Besides the chair, other higher-energy conformations like the boat and twist-boat exist. rsc.orgresearchgate.netresearchgate.net While typically less stable, these conformations can be part of the equilibrium and may be populated, especially in crowded systems or upon interaction with other molecules. ias.ac.inresearchgate.netnih.gov The energy difference between these conformers can be calculated using both quantum and molecular mechanics methods. rsc.org

Table 2: Relative Energies of Piperidine Ring Conformations (Note: These are general, illustrative values. Actual energy differences depend on substitution.)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | 5-6 |

| Boat | 6-7 |

The diethylaminoalkyl side chain adds further conformational complexity. Rotation around the C-C and C-N single bonds of this side chain leads to a multitude of possible conformers. The orientation of the ethyl groups relative to each other and to the piperidine ring will be governed by steric hindrance. Computational studies on N-alkyl substituted piperidines show a strong preference for conformations where the exocyclic alkyl groups are positioned to minimize steric clashes with the ring. researchgate.net Molecular mechanics and dynamics simulations are essential to map out the potential energy surface of this side chain and identify the most probable orientations.

Prediction of Spectroscopic Features and Validation Against Experimental Data

Computational methods are highly effective in predicting spectroscopic features, which can then be used to validate and interpret experimental data.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. Comparing these predicted shifts with experimental spectra helps in the definitive assignment of signals to specific protons and carbons in the molecule, which can be particularly complex for the piperidine ring and the ethyl groups. researchgate.netresearchgate.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.govdtic.milyoutube.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental data by applying a common scaling factor. nih.gov This computational analysis is invaluable for assigning specific absorption bands in an experimental IR spectrum to the stretching and bending motions of particular functional groups, such as the N-H and C-N bonds of the piperidine ring or the C-H bonds of the ethyl groups. mdpi.com

Below is a representative table comparing calculated and experimental vibrational frequencies for a substituted piperidine, illustrating the utility of this approach.

Table 3: Comparison of Calculated (DFT) and Experimental Vibrational Frequencies for a Representative Piperidine Derivative (Note: Data is illustrative and not specific to this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3520 | 3379 | 3380 |

| CH₂ Asymmetric Stretch | 3085 | 2962 | 2965 |

| CH₂ Symmetric Stretch | 3010 | 2890 | 2892 |

| C-N Stretch | 1180 | 1133 | 1135 |

| Ring Deformation | 850 | 816 | 815 |

This synergy between computational prediction and experimental measurement provides a robust framework for the detailed characterization of this compound.

Applications of Diethyl Piperidin 4 Ylmethyl Amine in Advanced Research Domains

Contributions to Medicinal Chemistry and Rational Drug Design

The piperidine (B6355638) nucleus is a ubiquitous feature in a vast number of natural products, alkaloids, and synthetic drugs, making it a cornerstone of medicinal chemistry. chemrevlett.comnih.govbiointerfaceresearch.com Diethyl(piperidin-4-ylmethyl)amine serves as a key exemplar of this structural class, contributing significantly to the design and synthesis of new therapeutic agents.

The piperidine ring within this compound is a privileged pharmacophore, a molecular framework that is frequently associated with biological activity. nih.gov The synthesis of such piperidine-based structures is well-established, often employing methods like the Mannich condensation reaction, which involves aldehydes, amines, and compounds with acidic protons to form β-amino carbonyl compounds. chemrevlett.com Another common approach is reductive amination. mdpi.com For instance, the synthesis of piperidin-4-yl-carbamate salts has been achieved through the reductive amination of 1-benzylpiperidin-4-one, followed by deprotection. researchgate.net

The synthesis of piperidine derivatives can be stereoselective, allowing for the creation of specific enantiomerically pure compounds, which is crucial for targeted drug action. mdpi.comwhiterose.ac.uk The piperidine-4-one structure, a precursor to the amine found in this compound, is considered a highly versatile intermediate that can be modified to enhance receptor interactions and biological activities. nih.gov The development of piperidine derivatives often involves multi-step synthetic routes, including techniques like Wittig olefination and nucleophilic substitution to introduce various functional groups onto the piperidine scaffold. biointerfaceresearch.com

Derivatives built upon the piperidine framework, analogous to this compound, have demonstrated a wide spectrum of pharmacological activities. chemrevlett.comnih.gov This versatility underscores the importance of the piperidine scaffold in drug discovery.

Antimicrobial Activity: Numerous piperidine derivatives have been synthesized and screened for their antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.net Studies have shown that certain piperidin-4-one derivatives and their thiosemicarbazones exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as several fungal species. biointerfaceresearch.combiomedpharmajournal.org For example, piperidinothiosemicarbazones have shown promising activity against Gram-positive bacteria. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory potential of piperidine-containing compounds has been investigated. Diaryl- and diheteroarylidene-N-methyl-4-piperidones, which are structurally related to curcumin, have been shown to reduce inflammatory markers and nitric oxide production in cellular models, suggesting their potential as anti-inflammatory agents. nih.gov

Anticancer Activity: The piperidin-4-one nucleus is a component of various compounds reported to have anticancer activities. nih.gov A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold demonstrated antiproliferative effects on human non-small cell lung cancer and prostate cancer cells. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: The piperidine ring is a key component of many monoamine oxidase inhibitors. nih.gov Piperine (B192125), a natural alkaloid containing a piperidine ring, is a known MAO inhibitor, with a stronger effect on MAO-B. nih.gov Synthetic pyridazinobenzylpiperidine derivatives have been developed as selective and reversible MAO-B inhibitors, which are of interest for treating neurodegenerative conditions like Parkinson's disease. mdpi.comresearchgate.net Indole derivatives incorporating a substituted piperidine moiety have also been identified as dual inhibitors of cholinesterase and monoamine oxidase. nih.gov

Table 1: Biological Activities of Representative Piperidine Derivatives

| Biological Activity | Derivative Class | Research Findings | Citations |

|---|---|---|---|

| Antimicrobial | Piperidin-4-one thiosemicarbazones | Showed significant activity against various bacteria and fungi, comparable to standard drugs. | biomedpharmajournal.org |

| Antimicrobial | Piperidine derivatives | Active against Staphylococcus aureus and Escherichia coli. | biointerfaceresearch.com |

| Anti-inflammatory | Diaryl-N-methyl-4-piperidones | Reduced levels of inflammatory markers and nitric oxide in inflamed cells. | nih.gov |

| Anticancer | 4-(2-aminoethyl)piperidine ligands | Inhibited the growth of human non-small cell lung cancer cells (A427). | nih.govresearchgate.net |

| MAO-B Inhibition | Pyridazinobenzylpiperidine derivatives | Exhibited potent and selective inhibition of MAO-B, with competitive reversible-type inhibition. | mdpi.comresearchgate.net |

| MAO Inhibition | Piperine and its analogs | Natural piperidine alkaloid showed dose-dependent inhibition of both MAO-A and MAO-B. | nih.gov |

This compound and related compounds are valuable building blocks in the synthesis of more complex and specialized molecules. chemimpex.com The piperidine structure serves as a scaffold that can be elaborated through various chemical reactions to produce a library of compounds for biological screening. Piperidin-4-ones are particularly noted as versatile intermediates for this purpose. nih.gov For example, piperidine derivatives are key intermediates in the synthesis of potent delta opioid receptor agonists and σ1 receptor ligands, which have applications in pain management and neurology. nih.govebi.ac.uk They are also used to create histamine (B1213489) H3 receptor antagonists, which are being explored for various central nervous system disorders. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For piperidine-based molecules, SAR studies have provided deep insights into how structural modifications influence biological activity.

For MAO Inhibition: In piperine analogs, the presence of a methoxy (B1213986) group on the benzodioxazole (B13963649) ring was found to increase MAO inhibitory activity. nih.gov In studies of pyridazinobenzylpiperidine derivatives, the type and position of substituents on the benzyl (B1604629) ring were critical for MAO-B inhibition, with a 3-chloro substituent showing the greatest potency. mdpi.comresearchgate.net

For Receptor Binding: In a series of σ1 receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring dramatically increased affinity for the σ1 receptor, highlighting the importance of this core structure. nih.gov Further modification of the piperidine nitrogen with a methyl group led to high σ1 receptor affinity and selectivity. nih.gov

For Antimicrobial Activity: In a study of piperidin-4-one derivatives, the conversion to thiosemicarbazone derivatives significantly enhanced antifungal activity. biomedpharmajournal.org

For DHFR Inhibition: For piperidine-derived thiosemicarbazones designed as dihydrofolate reductase (DHFR) inhibitors, SAR studies revealed that the nature and position of substituents on the phenyl ring attached to the thiosemicarbazone moiety significantly impact inhibitory potency. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Piperidine Analogs

| Compound Class | Structural Modification | Impact on Activity | Citations |

|---|---|---|---|

| Pyridazinobenzylpiperidines | Substitution at 3-position of benzyl ring (-Cl > -OCH₃ > -F) | Increased MAO-B inhibition | mdpi.comresearchgate.net |

| Piperazine/Piperidine Analogs | Replacement of piperazine with piperidine | Significantly increased σ1 receptor affinity | nih.gov |

| 4-(2-aminoethyl)piperidines | N-methylation of the piperidine ring | High σ1 receptor affinity and selectivity | nih.gov |

| Piperidin-4-ones | Conversion to thiosemicarbazone | Enhanced antifungal activity | biomedpharmajournal.org |

Roles in Materials Science and Engineering

While the primary focus of research on piperidine compounds has been in medicinal chemistry, their unique chemical properties also make them candidates for applications in materials science.

Nitrogen-containing heterocycles, including piperidine derivatives, have applications in the development of polymers and other functional materials. biointerfaceresearch.com The amine groups present in this compound can act as reactive sites for polymerization reactions or for grafting onto surfaces to create functionalized materials. Such amine-based materials can have applications in areas like catalysis, gas separation, and as specialty coatings. The compound serves as a building block not only for pharmaceuticals but also for agrochemicals and specialty chemicals, contributing to advancements in crop protection and material science. chemimpex.com

Applications in Carbon Capture and Utilization Technologies

Research into blends of aqueous piperazine (PZ) with piperidine derivatives, such as 4-hydroxy-1-methylpiperidine (HMPD), has shown promising results for CO2 capture from flue gas. researchgate.net For instance, a 2 m PZ/3 m HMPD blend demonstrated more than double the CO2 cyclic capacity and absorption rate of the benchmark 7 m monoethanolamine (MEA) solution. researchgate.net Furthermore, studies on alkyl piperidines have examined the effect of substituent size and position on the thermodynamic properties relevant to carbon capture, indicating that the structural characteristics of piperidine derivatives are crucial for optimizing their performance. iaea.org The presence of the basic nitrogen atoms in the piperidine ring and the diethylamino side chain of this compound suggests its potential as a component in novel solvent formulations for CO2 capture, though empirical studies are needed to validate this.

Table 1: Performance of a Piperidine Derivative Blend in CO2 Capture Compared to MEA

| Solvent | CO2 Cyclic Capacity | CO2 Absorption Rate | Oxidative Degradation Resistance | Amine Volatility |

|---|---|---|---|---|

| 2 m PZ/3 m HMPD | > 2x that of 7 m MEA | > 2x that of 7 m MEA | Greater than 7 m MEA | Lower than 7 m MEA |

| 7 m MEA | Benchmark | Benchmark | Benchmark | Benchmark |

Catalytic Applications of this compound Derivatives

The catalytic potential of piperidine-containing molecules is significant, with applications in both organocatalysis and as ligands in metal-catalyzed systems.

Piperidine derivatives are recognized for their utility in various catalytic systems. The piperidine framework is a common feature in the design of organocatalysts. For example, proline derivatives, which share a cyclic amine structure, have been successfully used in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. The development of novel organocatalysts often involves the modification of such amine scaffolds to enhance their catalytic activity and stereoselectivity.

In the realm of metal-catalyzed reactions, piperidine-containing molecules can serve as effective ligands. The nitrogen atoms in the piperidine ring and the side chain of this compound can coordinate with transition metals, influencing the reactivity and selectivity of the metallic center. The synthesis of various piperidine derivatives through methods like intramolecular amination catalyzed by metals such as palladium and iron highlights the strong interaction between piperidine moieties and transition metal catalysts. mdpi.com The modular nature of the this compound structure allows for the tuning of its steric and electronic properties through further derivatization, making it a candidate for the development of new ligands for a range of catalytic transformations.

Amines are fundamental bases in organic synthesis, and this compound, with its two amine functionalities, is expected to exhibit basic properties. Piperidine itself is a widely used base for various organic reactions. mdpi.com The basicity of substituted N,N-diethylanilines has been systematically studied, providing a framework for understanding how substituents on an amino-containing ring can modulate basicity. researchgate.net

In synthetic chemistry, piperidine derivatives are crucial building blocks. For instance, N-sulfinyl amines have been employed as nitrogen nucleophiles in asymmetric intramolecular aza-Michael reactions to produce chiral substituted piperidines. researchgate.net Furthermore, the synthesis of piperidin-4-one derivatives, which can be precursors to a wide array of functionalized piperidines, has been achieved using various synthetic methodologies. researchgate.net The reactivity of the amine groups in this compound allows it to serve as a nucleophile or a precursor in the construction of more complex molecular architectures.

Agrochemical Research and Development

The piperidine scaffold is present in numerous biologically active compounds, including those with potential applications in agriculture.

Research has demonstrated the potential of piperidine-containing compounds as active ingredients in agrochemicals. A recent study focused on the design of novel thymol (B1683141) derivatives incorporating a piperidine moiety, which were evaluated for their antifungal activity against plant pathogens. nih.gov Several of these compounds exhibited significant in vitro antifungal activity against Phytophthora capsici and Sclerotinia sclerotiorum, with some showing efficacy superior to commercial fungicides like azoxystrobin (B1666510) and carbendazim. nih.gov For example, compounds 5m and 5t in the study showed remarkable activity against P. capsici with EC50 values of 8.420 and 8.414 μg/mL, respectively. nih.gov

Table 2: Antifungal Activity of Piperidine-Containing Thymol Derivatives

| Compound | Target Pathogen | EC50 (μg/mL) | Commercial Fungicide (EC50 μg/mL) |

|---|---|---|---|

| 5m | Phytophthora capsici | 8.420 | Azoxystrobin (20.649) |

| 5t | Phytophthora capsici | 8.414 | Azoxystrobin (20.649) |

| 5v | Sclerotinia sclerotiorum | 12.829 | Azoxystrobin (63.629) |

In the area of insecticide development, isoxazoline (B3343090) derivatives, some of which may incorporate amine scaffolds, are a new class of pesticides with a unique mechanism of action. researchgate.net The structural features of this compound could be incorporated into novel molecular designs for pesticides and herbicides, leveraging the established biological activity of the piperidine ring.

Biochemical and Neurochemical Investigations

The piperidine ring is a key pharmacophore in many centrally acting drugs, and derivatives of this compound have been investigated for their potential in treating neurological and psychiatric disorders.

N-substituted derivatives of 4-piperidinyl benzilate have been synthesized and evaluated for their affinity for muscarinic acetylcholine (B1216132) receptors in the brain. nih.gov The affinity was found to be highly dependent on the nature of the N-substituent, with methyl and ethyl groups leading to high affinity (Ki of 0.2 nM), while larger alkyl groups decreased affinity significantly. nih.gov This highlights the importance of the substitution pattern on the piperidine nitrogen for receptor interaction.

Furthermore, a series of N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, which include a piperidine moiety, have been prepared as potential atypical antipsychotic agents with D2 antagonist and 5-HT1A partial agonist activity. nih.gov In another study, N,N-diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide (B126) derivatives were developed as potent delta opioid receptor agonists with anti-nociceptive activity in animal models. nih.gov Research on norbelladine (B1215549) derivatives, which feature a phenethylamine-like structure that can be conceptually related to the substituted piperidine, has shown that N-methylation can enhance butyrylcholinesterase inhibition, an important target in Alzheimer's disease research. mdpi.com These studies collectively suggest that derivatives of this compound could be valuable probes for neurochemical research and as starting points for the development of novel therapeutics targeting the central nervous system.

Table 3: Affinity of N-Substituted 4-Piperidinyl Benzilates for Muscarinic Receptors

| N-Substituent | Ki (nM) |

|---|---|

| None | 2.0 |

| Methyl | 0.2 |

| Ethyl | 0.2 |

| n-Propyl | >100-fold decrease |

| Isopropyl | >100-fold decrease |

| Benzyl | 0.2 |

| p-Nitrobenzyl | 13.0 |

| p-Fluorobenzyl | 3.0 |

| Phenethyl | 8.0 |

Research on this compound's Biological Interactions Remains Limited

Despite the prevalence of the piperidine scaffold in a wide array of pharmacologically active compounds, detailed research into the specific interactions of this compound with biological targets and enzymes is not extensively documented in publicly available scientific literature. While many derivatives of piperidine have been synthesized and evaluated for their effects on various biological systems, specific experimental data, including binding affinities and enzyme inhibition metrics for this compound, are scarce.

The piperidine ring is a key structural motif in medicinal chemistry, known to interact with a diverse range of biological targets. For instance, various piperidine derivatives have been investigated for their potential as central nervous system agents, anti-cancer therapeutics, and anti-inflammatory drugs. These activities stem from the ability of the piperidine structure to be readily modified, allowing for the fine-tuning of its pharmacological profile to interact with specific enzymes, receptors, and ion channels.

For example, studies on related but distinct piperidine compounds have shown significant activity. Certain derivatives have been synthesized and evaluated as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. Others have been explored as serotonin (B10506) reuptake inhibitors, a common mechanism of action for antidepressant medications. These examples underscore the therapeutic potential inherent in the piperidine framework.

However, the specific compound, this compound, has not been the focus of such detailed investigations, or at least, the findings have not been widely published. Computational, or in silico, studies on new piperidine derivatives have suggested potential interactions with a broad spectrum of biological targets, including enzymes and receptors. These predictive models highlight the potential for these compounds in various therapeutic areas, but they are not a substitute for experimental validation.

Without dedicated in vitro and in vivo studies on this compound, a comprehensive understanding of its biological and enzymatic interactions remains elusive. Consequently, the creation of a detailed report with specific research findings and quantitative data tables on this particular compound is not feasible at this time. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The three-dimensional structure of a molecule is critical to its biological function. Consequently, the development of synthetic routes that can precisely control stereochemistry is a paramount goal in medicinal chemistry. For piperidine (B6355638) derivatives, achieving high stereoselectivity is crucial as different isomers can exhibit vastly different pharmacological activities and metabolic profiles. acs.orgresearchgate.net

Current research focuses on several key areas:

Asymmetric Hydrogenation : The enantioselective hydrogenation of pyridine (B92270) precursors is a powerful strategy for accessing chiral piperidines. rsc.org Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium complexed with chiral ligands, play a pivotal role. rsc.orgresearchgate.net These methods are continually being refined to apply to a broader range of substituted pyridines with ever-increasing enantioselectivity. rsc.orgnih.gov For instance, Rh-TangPhos complexes have been successfully used for the asymmetric hydrogenation of 3-substituted pyridine derivatives. researchgate.net

Catalyst-Controlled Cyclization : Novel cyclization strategies are being designed to build the piperidine ring with predetermined stereochemistry. Gold-catalyzed cyclization of N-homopropargyl amides, for example, offers a modular and flexible approach to creating substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Another approach involves radical cyclization of carefully designed precursors, which can yield 2,4,5-trisubstituted piperidines with high diastereomeric ratios. acs.org

Interrupted Hydrogenation : A novel strategy involves interrupting the complete hydrogenation of pyridines to introduce new functional groups into the unsaturated intermediates. This allows for the synthesis of complex, enantioenriched δ-lactams from pyridine precursors in a single, complexity-building step. nih.gov

These advanced methods are essential for the synthesis of specific stereoisomers of Diethyl(piperidin-4-ylmethyl)amine, enabling detailed investigation into their distinct biological properties.

Table 1: Comparison of Emerging Stereoselective Synthesis Strategies for Piperidines

| Strategy | Key Features | Catalyst Examples | Target Scaffolds | Citation(s) |

| Asymmetric Hydrogenation | Direct reduction of pyridine precursors; high enantioselectivity. | Rhodium-TangPhos, Iridium complexes | Chiral nipecotic acid derivatives, various substituted piperidines. | rsc.orgresearchgate.net |

| Gold-Catalyzed Cyclization | Modular {[2+3]+1} annulation; excellent diastereoselectivity; free nitrogen for derivatization. | Gold catalysts | Substituted Piperidin-4-ols | nih.gov |

| Interrupted Hydrogenation | Functionalization of unsaturated intermediates during reduction; increases molecular complexity. | Metal-catalysts | Enantioenriched δ-lactams | nih.gov |

| Radical Cyclization | 6-exo cyclization of stabilized radicals; produces multiple stereocenters. | Tributyltin hydride (initiator) | 2,4,5-Trisubstituted piperidines | acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For piperidine-based drug candidates, these computational tools offer powerful new capabilities.

Generative Models : Deep learning generative models can design novel molecules from the ground up. youtube.comyoutube.com By learning from vast databases of existing chemical structures and their properties, these models can propose new piperidine derivatives, like analogs of this compound, that are optimized for specific properties such as target binding affinity or improved pharmacokinetic profiles. These models can explore a vast chemical space, estimated to contain up to 10^60 molecules, far more efficiently than traditional methods. youtube.com

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate a compound's structural features with its biological activity. researchgate.net Fragment-based QSAR models have been developed for piperidine derivatives to predict their inhibitory activity against specific targets, such as the p53-HDM2 interaction. researchgate.net This allows for the rapid virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.